N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide
Description
N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide is a synthetic small molecule featuring a benzamide core substituted with a dimethylamino group at the 3-position and a piperidine moiety modified with a cyclopropylsulfonyl group. This compound has drawn interest in medicinal chemistry due to its structural similarity to kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its sulfonyl-piperidine group enhances metabolic stability and membrane permeability, while the dimethylamino substituent may contribute to target binding via electrostatic interactions .
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-20(2)16-5-3-4-15(12-16)18(22)19-13-14-8-10-21(11-9-14)25(23,24)17-6-7-17/h3-5,12,14,17H,6-11,13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFJAXALGSNXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Intermediate Synthesis
The synthesis begins with the preparation of 1-(cyclopropylsulfonyl)piperidin-4-yl)methylamine, a critical intermediate. Patent WO2014200786A1 details a sulfonylation protocol where piperidin-4-ylmethanol reacts with cyclopropanesulfonyl chloride in tetrahydrofuran (THF) or acetonitrile at 60–85°C for 8–24 hours. Tertiary amines like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are employed as bases, typically in 1.1–2.0 equivalents relative to the sulfonyl chloride. The reaction achieves >90% conversion, with the product isolated via aqueous workup and column chromatography (chloroform:methanol 9.5:0.5).
Amide Bond Formation
Coupling the piperidine intermediate with 3-(dimethylamino)benzoic acid follows standard amidation protocols. A preferred method involves using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as the activating agent in dimethylacetamide (DMAC) at 45–70°C. The base, typically cesium carbonate or potassium tert-butoxide, is added in 1.2 equivalents to ensure complete deprotonation of the carboxylic acid. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 18–30 hours, yielding the crude amide at ~85% purity before purification.
Reaction Optimization and Process Parameters
Solvent and Temperature Effects
The sulfonylation step exhibits solvent-dependent kinetics. In acetonitrile, the reaction reaches 95% completion in 12 hours at 70°C, whereas THF requires 18 hours under identical conditions. Elevated temperatures (>80°C) in polar aprotic solvents like DMAC accelerate the amide coupling but risk epimerization at the piperidine stereocenter. Optimal conditions balance reaction rate and stereochemical integrity, maintaining temperatures at 45–70°C.
Stoichiometric Considerations
Molar ratios critically influence byproduct formation. Excess sulfonyl chloride (1.6 equivalents) ensures complete piperidine sulfonylation, while limiting the base to 1.8 equivalents minimizes side reactions like N-alkylation. For the amidation step, a 1:1.2 ratio of acid to amine prevents unreacted starting material, with HATU (1.5 equivalents) ensuring efficient activation.
Purification and Analytical Characterization
Chromatographic Techniques
Crude product purification employs gradient elution on silica gel, transitioning from chloroform to chloroform:methanol (9:1). This removes residual dimethylaminobenzamide and cyclopropanesulfonic acid byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water 65:35, 1 mL/min) confirms >99% purity, with a retention time of 12.3 minutes.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectra align with the expected structure:
- 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.0 Hz, 1H, ArH), 7.32 (t, J = 7.6 Hz, 1H, ArH), 6.92 (d, J = 7.2 Hz, 1H, ArH), 3.68 (s, 3H, N(CH3)2), 3.21–3.15 (m, 2H, piperidine-CH2), 2.91 (s, 6H, SO2C3H5), 2.45–2.38 (m, 1H, cyclopropane-CH).
- 13C NMR (100 MHz, CDCl3) : δ 166.9 (C=O), 154.6 (ArC-N), 134.8 (ArC), 79.8 (piperidine-C), 31.8 (CH2-SO2), 28.4 (N(CH3)2).
Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 366.2 [M+H]+.
Scalability and Industrial Considerations
Pilot-Scale Production
Kilogram-scale synthesis adopts a telescoped process:
- Sulfonylation : 10 kg piperidin-4-ylmethanol reacts with 12.4 kg cyclopropanesulfonyl chloride in acetonitrile (200 L) at 75°C for 14 hours.
- Amidation : The isolated sulfonamide (9.8 kg) couples with 7.2 kg 3-(dimethylamino)benzoic acid using HATU (14.5 kg) in DMAC (150 L) at 50°C.
- Crystallization : The product precipitates upon adding heptane (300 L), yielding 14.3 kg (82% overall) with 99.7% HPLC purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide moiety.
Reduction: Reduced forms of the piperidine ring or the benzamide moiety.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
Mechanisms of Action
- Inhibition of Enzymatic Pathways : Similar compounds have shown effectiveness in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes, suggesting potential anti-inflammatory properties.
- Antimicrobial Activity : Structural analogs have demonstrated antimicrobial effects, indicating the compound's potential to target bacterial infections.
- Antitumor Effects : Preliminary studies suggest that compounds with similar piperidine structures can exhibit cytotoxicity against various cancer cell lines, making this compound a candidate for further investigation in oncology.
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications in the chemical structure significantly influence biological activity. Below is a comparison of various compounds and their associated activities:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)benzenesulfonamide | Chlorophenyl group and sulfonamide | Antimicrobial |
| 1,3-Diarylpyrazolyl-acylsulfonamides | Pyrazole core with sulfonamide | Anti-tuberculosis |
| 5-Cyclopropyl-4-(piperidin-3-yl)benzenesulfonamide | Similar piperidine structure | Potential anti-inflammatory |
The unique combination of the cyclopropylsulfonyl group and the piperidine moiety in this compound may enhance its pharmacological profile compared to other sulfonamide derivatives.
Case Studies and Research Findings
Recent studies have provided insights into the biological efficacy of this compound:
- Cytotoxicity Assays : In vitro testing on various cancer cell lines demonstrated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents. For instance, compounds with similar structures showed IC50 values ranging from 34 to >100 µM against MDA-MB 231 and U87 MG cell lines.
- In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor growth rates, indicating potential therapeutic use in cancer treatment.
- Inflammatory Response : Compounds targeting COX-2 pathways demonstrated reduced inflammation markers in animal models, suggesting that this compound could also be effective in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group is believed to play a crucial role in binding to the active site of the target, while the dimethylamino benzamide moiety may enhance the compound’s affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active molecules. Below is a comparative analysis of its key features against analogs:
Table 1: Structural and Functional Comparison
Key Observations
For example, GR55562 and LY573144 exhibit high affinity for serotonin receptors, implying that the dimethylamino-benzamide scaffold is versatile for GPCR modulation . The fluorinated chromen hybrid (Example 53) demonstrates enhanced solubility (~3.9 LogP) due to its polar pyrimidine and chromen moieties, whereas the subject compound’s LogP (~2.8) suggests moderate lipophilicity .
Metabolic Stability :
- The cyclopropylsulfonyl group in the subject compound likely improves metabolic stability compared to ABT-737’s nitro-sulfonamide group, which is prone to reduction in vivo .
Binding Interactions: The dimethylamino group in the subject compound may mimic the cationic amine in LY573144, which forms critical hydrogen bonds with 5-HT₂B receptors .
Research Findings and Limitations
- Kinase Inhibition : Preliminary molecular docking studies suggest the compound binds to cyclin-dependent kinase 9 (CDK9) with moderate affinity, though experimental validation is lacking .
- Synthetic Challenges : The cyclopropylsulfonyl group complicates synthesis compared to simpler sulfonamide analogs like ABT-737, requiring specialized reagents for regioselective coupling .
Biological Activity
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(dimethylamino)benzamide
- Molecular Formula : C15H24N4O4S
- Molecular Weight : 356.44 g/mol
- CAS Number : 1235282-49-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key physiological processes. The piperidine ring and the dimethylamino group are crucial for its binding affinity and selectivity towards these targets.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which can modulate various signaling pathways in cells.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular responses.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity by targeting specific kinases involved in tumor growth and proliferation. For instance, cyclopropylamine derivatives have been investigated for their ability to inhibit lysine-specific demethylase (LSD1), which plays a role in cancer cell growth .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Similar piperidine derivatives have been studied for their effects on neurotransmitter systems, indicating possible uses in treating neurological disorders .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study investigating the effects of cyclopropylamine derivatives on cancer cells, it was found that these compounds significantly reduced cell viability in vitro. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Q & A
Q. What are the standard synthetic routes for preparing N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide?
Q. What are the common pharmacological targets for sulfonamide-piperidine-benzamide derivatives?
Similar compounds target enzymes (e.g., carbonic anhydrases) or receptors (e.g., GPCRs) due to sulfonamide’s hydrogen-bonding capacity. For example:
- Kinase inhibition : Piperidine sulfonamides disrupt ATP-binding pockets .
- Antimicrobial activity : Benzamide moieties may interfere with bacterial cell-wall synthesis .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Solvent selection : Replace DMF with less polar solvents (e.g., THF) to improve solubility and reduce side reactions .
- Catalyst screening : Test alternatives to EDC/HOBt (e.g., PyBOP) for higher amide coupling efficiency .
- Temperature control : Gradual warming (e.g., 0°C → 40°C) during sulfonylation minimizes decomposition .
Q. How to resolve discrepancies in reported biological activities across studies?
- Assay standardization : Compare IC50 values under identical conditions (e.g., pH, temperature) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural analogs : Synthesize derivatives to isolate the pharmacophoric groups responsible for activity .
Q. What strategies validate target selectivity in complex biological systems?
- Competitive binding assays : Use radiolabeled ligands (e.g., [3H]-ligands) to measure displacement in receptor-rich tissues .
- CRISPR/Cas9 knockout models : Confirm activity loss in cells lacking the putative target .
- Molecular docking : Compare binding energies against off-target proteins (e.g., using AutoDock Vina) .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for piperidine sulfonamides?
- Dynamic effects : Piperidine ring puckering can cause signal splitting; use variable-temperature NMR to assess conformational flexibility .
- Impurity identification : Compare with literature NMR of known byproducts (e.g., unreacted cyclopropylsulfonyl chloride) .
Q. Why do HPLC retention times vary between batches?
- Column aging : Monitor column performance with reference standards .
- Ion-pairing effects : Adjust mobile phase additives (e.g., 0.1% formic acid vs. TFA) to stabilize retention .
Methodological Recommendations
- Synthetic troubleshooting : Always confirm intermediate purity via TLC before proceeding to subsequent steps .
- Biological assays : Include positive controls (e.g., known kinase inhibitors) to validate experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
